molecular formula C23H29N3O3S B2399046 N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide CAS No. 1021058-79-6

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

Cat. No.: B2399046
CAS No.: 1021058-79-6
M. Wt: 427.56
InChI Key: ZGLJITMOHVNASH-VAWYXSNFSA-N
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Description

N-(3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is a synthetic compound featuring a cinnamamide group linked via a sulfonylpropyl chain to a 4-(meta-tolyl)piperazine moiety. The piperazine ring, substituted with a meta-methylphenyl group, is a hallmark of compounds targeting central nervous system (CNS) receptors, while the sulfonylpropyl linker and cinnamamide terminal group may influence solubility, bioavailability, and receptor binding kinetics.

Properties

IUPAC Name

(E)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-20-7-5-10-22(19-20)25-14-16-26(17-15-25)30(28,29)18-6-13-24-23(27)12-11-21-8-3-2-4-9-21/h2-5,7-12,19H,6,13-18H2,1H3,(H,24,27)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLJITMOHVNASH-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the piperazine derivative: The initial step involves the reaction of m-tolylamine with piperazine to form 4-(m-tolyl)piperazine.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with cinnamamide: The final step involves coupling the sulfonylated piperazine derivative with cinnamamide under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. It is also being explored for its potential metabolic benefits, such as reducing elevated glucose and triglyceride levels . Additionally, this compound is being investigated for its role as a non-selective α-adrenoceptor antagonist, which could have therapeutic applications in treating metabolic disturbances .

Mechanism of Action

The mechanism of action of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide involves its interaction with specific molecular targets. As a non-selective α-adrenoceptor antagonist, it binds to α1 and α2 adrenoceptors, inhibiting their activity. This inhibition can lead to various physiological effects, such as the reduction of elevated glucose and triglyceride levels . The compound’s ability to modulate these receptors makes it a potential candidate for therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features and Modifications

The table below compares key structural elements of N-(3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide with related compounds from the evidence:

Compound Class / Example Structure Piperazine Substituent Linker Group Terminal Functional Group Reported Activity
Target Compound 4-(m-Tolyl) Sulfonylpropyl Cinnamamide Hypothesized anticonvulsant
N-Phenylpyrrolidine-2,5-diones Aryl/aminoaryl Direct alkyl linkage Pyrrolidinedione Anticonvulsant (MES, scMet)
N-Piperazinylalkyl Succinic Acid Imides 4-Methyl/aryl Alkyl chain Succinic acid imide Anticonvulsant (MES, scMet)
Triazolopyridinone Impurities (e.g., MM0421.02 ) 4-Phenyl Propyl chain Triazolopyridinone Not reported (pharmaceutical impurity)
Key Observations:

Piperazine Substituents: The meta-tolyl group in the target compound introduces steric and lipophilic effects distinct from phenyl (e.g., MM0421.02 ) or chlorophenyl (e.g., MM0421.03 ) substituents. Methyl groups may enhance blood-brain barrier penetration compared to polar substituents. Aryl/aminoaryl groups in pyrrolidinediones and succinic acid imides correlate with anticonvulsant efficacy in rodent models.

Terminal Functional Groups :

  • The cinnamamide group (aromatic α,β-unsaturated amide) may engage in hydrogen bonding or π-π stacking, unlike the cyclic imides (pyrrolidinediones, succinic acid derivatives) in analogs. This could modulate selectivity for ion channels or neurotransmitter receptors.

Pharmacological Implications

  • Anticonvulsant Activity :

    • Compounds with piperazine-alkyl linkers (e.g., succinic acid imides ) show efficacy in maximal electroshock (MES) and pentylenetetrazole (scMet) tests, suggesting sodium or calcium channel modulation. The target compound’s sulfonyl group may enhance these effects by stabilizing interactions with voltage-gated channels.
    • Pyrrolidinediones with arylpiperazine moieties exhibit activity in similar models, but their rigid cyclic structures may limit bioavailability compared to the target compound’s flexible cinnamamide group.
  • Metabolic and Synthetic Considerations: The triazolopyridinone impurities highlight the propensity of piperazine-propyl-linked compounds to form stable heterocyclic byproducts. The target compound’s sulfonyl group may reduce such metabolic degradation compared to alkyl-linked analogs.

Biological Activity

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

IUPAC Name : this compound
Molecular Formula : C16H22N4O2S
Molecular Weight : 342.44 g/mol

The compound features a piperazine ring, a sulfonyl group, and a cinnamamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances the compound's reactivity, potentially allowing it to modulate various biological pathways.

Therapeutic Applications

Research indicates that this compound may exhibit:

  • Antitumor Activity : Studies have shown that similar piperazine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells by affecting microtubule dynamics and enhancing sensitivity to apoptotic signals .
  • Antibacterial and Antifungal Properties : The compound's structure suggests potential antimicrobial effects, which are being explored in various studies .

Case Studies

  • Antitumor Activity : A study evaluated a series of piperazine derivatives, revealing that compounds with structural similarities to this compound significantly increased the sensitivity of colon cancer cells to apoptosis-inducing agents like TNF (tumor necrosis factor) . The mechanism involved the inhibition of microtubule dynamics, leading to mitotic arrest.
  • Antimicrobial Activity : Another research focused on synthesizing piperazine-based compounds, including derivatives like this compound, which demonstrated promising antibacterial and antifungal activities against various pathogens .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityInduces apoptosis in colon cancer cells; enhances sensitivity to TNF
Antibacterial ActivityEffective against several bacterial strains
Antifungal ActivityDemonstrated efficacy in inhibiting fungal growth

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential coupling of the piperazine-sulfonylpropylamine intermediate with cinnamoyl chloride. Key steps include:

  • Sulfonylation : Reacting 4-(m-tolyl)piperazine with 3-chloropropanesulfonyl chloride in THF under nitrogen, followed by amine deprotection (if applicable) .
  • Amide Coupling : Using HBTU or EDCI as coupling agents with cinnamoyl chloride in anhydrous DCM or THF, with triethylamine as a base. Reaction monitoring via TLC (Rf ~0.5 in EtOAc/hexane) is critical .
  • Purification : Silica gel chromatography (gradient elution) or recrystallization from ethanol/water mixtures improves purity (>95%) .
    • Yield Optimization : Elevated temperatures (40–60°C) and extended reaction times (12–24 hrs) enhance conversion but may require inert atmospheres to prevent oxidation of the cinnamamide moiety .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the m-tolyl group (δ 2.3 ppm for CH3), sulfonylpropyl chain (δ 3.1–3.4 ppm for SO2-CH2), and cinnamamide doublet (J = 15.8 Hz for trans-olefin) .
  • Mass Spectrometry : High-resolution ESI-MS identifies [M+H]+ ions with <2 ppm error. Fragmentation patterns validate the piperazine-sulfonyl linkage .
  • HPLC-PDA : Purity assessment using C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Target Prioritization : Given structural analogs (e.g., piperazine-sulfonamides), prioritize assays for:

  • GPCR Binding : Radioligand displacement assays (e.g., dopamine D3/D2, serotonin 5-HT1A receptors) at 10 µM–1 nM concentrations .
  • Kinase Inhibition : Broad-panel screening (e.g., EGFR, VEGFR2) using fluorescence polarization .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive pathogens (e.g., S. aureus) due to sulfonamide bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity for neurological applications?

  • SAR Variables :

  • Piperazine Substitution : Compare m-tolyl vs. 3-fluorophenyl or pyrimidin-2-yl groups ( ) to modulate dopamine receptor affinity.
  • Sulfonyl Linker : Replace propylsulfonyl with ethyl or butyl variants to assess steric effects on blood-brain barrier penetration .
  • Cinnamamide Modifications : Introduce electron-withdrawing groups (e.g., 4-CF3) to enhance metabolic stability .
    • Experimental Design :
  • In Silico Docking : Use AutoDock Vina with D3 receptor crystal structures (PDB: 3PBL) to predict binding poses .
  • Pharmacokinetic Profiling : Microsomal stability assays (human liver microsomes, 1 mg/mL) to quantify CYP450-mediated degradation .

Q. What strategies resolve contradictions in receptor binding data between computational predictions and empirical assays?

  • Case Example : If molecular docking suggests high D3 affinity (Ki <10 nM) but radioligand assays show weak displacement (Ki >1 µM):

  • Troubleshooting Steps :

Verify compound solubility in assay buffers (e.g., DMSO ≤0.1% v/v) via nephelometry .

Assess allosteric modulation using β-arrestin recruitment assays (e.g., PathHunter®) .

Validate target engagement with cellular thermal shift assays (CETSA) .

  • Data Reconciliation : Adjust force field parameters (e.g., AMBER vs. CHARMM) in docking simulations to better model sulfonyl-protein interactions .

Q. How can metabolic stability be enhanced without compromising target affinity?

  • Approaches :

  • Isosteric Replacement : Substitute the sulfonyl group with a carbonyl or phosphonate to reduce esterase susceptibility .
  • Deuterium Incorporation : Introduce deuterium at the cinnamamide α-carbon (e.g., C-D instead of C-H) to slow oxidative metabolism .
  • Prodrug Design : Mask the amide as a tert-butyl carbamate, cleaved in vivo by esterases .
    • Validation :
  • LC-MS/MS Metabolite ID : Incubate with hepatocytes (rat/human) for 2 hrs; quantify parent compound degradation and major metabolites (e.g., sulfoxide derivatives) .

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